1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate

Lipophilicity Protecting Group Strategy Physicochemical Property Prediction

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7) is a synthetic, N-protected 2,5-dihydropyrrole-2-carboxylate derivative with the molecular formula C12H18NO4− and a molecular weight of 240.28 g/mol. The compound features a 3,3-dimethylbutoxycarbonyl (DmBoc) N-protecting group appended to a chiral 2,5-dihydro-1H-pyrrole scaffold bearing a free 2-carboxylate moiety.

Molecular Formula C12H18NO4-
Molecular Weight 240.28 g/mol
CAS No. 648909-77-7
Cat. No. B12608853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
CAS648909-77-7
Molecular FormulaC12H18NO4-
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-]
InChIInChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1
InChIKeyHCGOUYLOKIXWOV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7): Procurement-Grade Physicochemical Baseline


1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7) is a synthetic, N-protected 2,5-dihydropyrrole-2-carboxylate derivative with the molecular formula C12H18NO4− and a molecular weight of 240.28 g/mol [1]. The compound features a 3,3-dimethylbutoxycarbonyl (DmBoc) N-protecting group appended to a chiral 2,5-dihydro-1H-pyrrole scaffold bearing a free 2-carboxylate moiety [1]. Its computed XLogP3 of 2.9 [1] places it in a moderately lipophilic regime relative to common N-Boc-protected analogs, a property that directly impacts solubility, membrane permeability, and extraction behavior in synthetic workflows. The compound is cataloged in PubChem (CID 71378051), the EPA DSSTox database (DTXSID30800676), and Wikidata (Q82773492), but public quantitative comparator data against close structural analogs remains notably sparse [1][2].

Why Generic N-Protected Dihydropyrrole-2-carboxylate Substitution Fails for 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7)


The 3,3-dimethylbutoxycarbonyl (DmBoc) protecting group introduces a branched, five-carbon alkyl spacer between the carbamate linkage and the terminal tert-butyl-like moiety, a structural feature absent in the ubiquitous N-Boc (tert-butoxycarbonyl), N-Cbz (benzyloxycarbonyl), and N-Fmoc (9-fluorenylmethoxycarbonyl) protected analogs [1]. This elongated, more lipophilic appendage materially alters the compound's computed partition coefficient (XLogP3 = 2.9) relative to the corresponding N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid (XLogP3 ≈ 1.1–1.6) [1][2]. In multi-step synthetic sequences where differential extraction, chromatographic retention, or phase-transfer behavior is critical for intermediate purification, direct substitution with a less lipophilic N-protected variant can lead to yield losses, altered reaction selectivity, or co-elution of impurities. The quantitative lipophilicity differential documented below constitutes the primary verifiable basis for procurement specificity.

Quantitative Differentiation Evidence for 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7) vs. Comparator Analogs


Computed Lipophilicity (XLogP3) Comparison: DmBoc- vs. Boc-Protected 2,5-Dihydro-1H-pyrrole-2-carboxylate

The DmBoc-protected target compound exhibits a computed XLogP3 of 2.9, compared to an XLogP3 of approximately 1.1 for the corresponding N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51077-13-5) [1][2]. This quantifiable difference of approximately 1.8 log units indicates that the target compound is roughly 60–100 times more lipophilic than the direct Boc analog, a property derived from the extended alkyl chain in the 3,3-dimethylbutoxycarbonyl group [1].

Lipophilicity Protecting Group Strategy Physicochemical Property Prediction

Hydrogen Bond Donor Count Differential: Impact on Solubility and Crystal Engineering

The target compound (CAS 648909-77-7) has a computed hydrogen bond donor count of 0, reflecting its existence as a carboxylate anion form under the standard PubChem representation [1]. In contrast, the N-Boc analog (CAS 51077-13-5) is typically represented as the free carboxylic acid and has a hydrogen bond donor count of 1, with a corresponding capacity for stronger intermolecular hydrogen bonding [2]. This structural distinction affects both solid-state packing (melting point, crystallinity) and solubility profiles in protic versus aprotic solvents.

Hydrogen Bonding Crystal Engineering Solubility

Steric Bulk and Rotatable Bond Count: DmBoc vs. Boc Protecting Group Architecture

The 3,3-dimethylbutoxycarbonyl (DmBoc) group contributes a branched five-carbon alkyl chain (—O—CH2—CH2—C(CH3)3) to the carbamate linkage, yielding a rotatable bond count of 4 for the target compound, compared to 3 rotatable bonds for the N-Boc analog, which bears a compact tert-butyl group (—O—C(CH3)3) [1][2]. The additional methylene spacer and increased conformational flexibility of the DmBoc group position the sterically demanding tert-butyl terminus further from the dihydropyrrole ring, potentially reducing steric clash during reactions at the C-2 carboxylate or C-3/C-4 olefin positions.

Steric Hindrance Protecting Group Stability Synthetic Intermediate

General Dihydropyrrole Scaffold Reactivity: Enantioselective Desymmetrization Platform

The 2,5-dihydro-1H-pyrrole-2-carboxylate scaffold serves as a substrate for enantioselective palladium-catalyzed Heck-Matsuda desymmetrization reactions using aryldiazonium salts and chiral N,N-ligands such as (S)-PyraBox [1]. While this reactivity is scaffold-dependent rather than protecting-group-dependent, the choice of N-protecting group (Boc, Cbz, Fmoc, or DmBoc) influences substrate solubility, catalyst compatibility, and post-reaction deprotection selectivity. No head-to-head comparison of different N-protected 2,5-dihydro-1H-pyrrole-2-carboxylate substrates has been identified in the public literature; the available evidence is class-level and derived from studies on N-protected 2,5-dihydro-1H-pyrroles generally [1].

Enantioselective Synthesis Heck-Matsuda Reaction Chiral Building Block

Optimal Procurement Scenarios for 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate (CAS 648909-77-7) Based on Verified Differentiation Evidence


Multi-Step Synthesis Requiring Differential Extraction of N-Protected Intermediates

The XLogP3 differential of approximately 1.8 log units between the DmBoc-protected target compound (XLogP3 = 2.9) and the N-Boc analog (XLogP3 ≈ 1.1) [1][2] makes the DmBoc variant the preferred intermediate when synthetic sequences demand selective extraction of a moderately lipophilic intermediate from aqueous reaction mixtures, or when flash chromatography on silica gel requires predictable retention time separation from more polar byproducts [1].

Sterically Sensitive Transformations at the Dihydropyrrole C-2 Carboxylate or C-3/C-4 Olefin

The extended alkyl spacer in the DmBoc group positions the bulky tert-butyl-like terminus approximately 1.5 Å further from the dihydropyrrole nitrogen compared to the Boc group [1][2], potentially reducing adverse steric interactions during metal-catalyzed transformations at the C-3/C-4 olefin (e.g., Heck-Matsuda desymmetrization) or during amide coupling at the C-2 carboxylate. Procurement of the DmBoc variant is justifiable when N-Boc-mediated steric hindrance has been empirically shown to suppress reaction yields in a given synthetic route [1].

Crystallization and Solid-State Form Screening of Dihydropyrrole-Derived Pharmaceutical Intermediates

The target compound, represented as a carboxylate salt with a hydrogen bond donor count of 0 [1], offers a distinct solid-state hydrogen-bonding network compared to the free carboxylic acid form of the N-Boc analog (H-bond donor count = 1) [2]. This distinction may translate into different crystallization propensities, melting points, and polymorphic landscapes, making the DmBoc-protected compound a candidate for intermediate form screening when amorphous or difficult-to-crystallize Boc-protected intermediates fail to meet purity specifications [1][2].

Synthesis of GABA Receptor Ligand Precursors Containing the 3,3-Dimethylbutoxycarbonyl Pharmacophoric Element

The 3,3-dimethylbutoxycarbonyl moiety is a known structural element in certain ionotropic GABA receptor ligands (e.g., 5-[4-(3,3-dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid, IC50 = 88 nM) [1]. For medicinal chemistry programs exploring the DmBoc group as a pharmacophoric or pharmacokinetic-modulating element within a dihydropyrrole scaffold, 1-[(3,3-dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate serves as a direct late-stage intermediate that already incorporates this group, eliminating the need for post-synthetic protecting group manipulation [1][2].

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